molecular formula C5H9N3 B3050242 4-Isopropyl-4H-1,2,4-triazole CAS No. 24463-56-7

4-Isopropyl-4H-1,2,4-triazole

Cat. No.: B3050242
CAS No.: 24463-56-7
M. Wt: 111.15 g/mol
InChI Key: UJAKGOWRYPECKS-UHFFFAOYSA-N
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Description

4-Isopropyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Mechanism of Action

Target of Action

4-Isopropyl-4H-1,2,4-triazole, also known as 4H-1,2,4-Triazole, 4-(1-methylethyl)-, is a compound that has been found to have significant antibacterial and antiviral activities . The primary targets of this compound are likely to be specific proteins or enzymes within the bacterial or viral cells.

Mode of Action

It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can inhibit the growth of the bacteria or virus, or kill the cells directly.

Biochemical Pathways

It is known that 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures . Therefore, it can be inferred that this compound may interact with several biochemical pathways, leading to its observed antibacterial and antiviral effects.

Pharmacokinetics

It is known that 1,2,4-triazole derivatives generally have good pharmacokinetic and pharmacodynamic properties, and they show resistance to metabolic degradation .

Result of Action

The result of the action of this compound is the inhibition of the growth of bacteria or viruses, or the direct killing of these cells . This leads to the observed antibacterial and antiviral effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-4H-1,2,4-triazole can be achieved through several methods. One common approach involves the cyclization of hydrazides with nitriles under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using hydrazides and nitriles. The reaction conditions are optimized to ensure high yield and purity. Microwave-assisted synthesis and the use of environmentally benign solvents like polyethylene glycol have been explored to make the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Isopropyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Isopropyl-4H-1,2,4-triazole can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications .

Properties

IUPAC Name

4-propan-2-yl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-5(2)8-3-6-7-4-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAKGOWRYPECKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571813
Record name 4-(Propan-2-yl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24463-56-7
Record name 4-(Propan-2-yl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yl)-4H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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